molecular formula C9H5N3O B11915737 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 1019020-22-4

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B11915737
CAS No.: 1019020-22-4
M. Wt: 171.16 g/mol
InChI Key: OUZGXCMVWSCDFQ-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a formyl group at the 3-position and a cyano group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,2-a]pyridine core. The formyl and cyano groups can then be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine core can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce different substituents.

Major Products Formed

    Oxidation: 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid.

    Reduction: 3-Formylimidazo[1,2-a]pyridine-7-amine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile is unique due to its specific functional groups (formyl and cyano) which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1019020-22-4

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-formylimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-8(6-13)5-11-9(12)3-7/h1-3,5-6H

InChI Key

OUZGXCMVWSCDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C#N

Origin of Product

United States

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